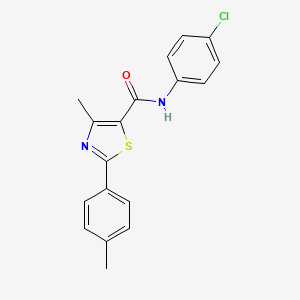

N-(4-Chlorophenyl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxamide

Description

N-(4-Chlorophenyl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 4-methylphenyl group at position 2, a methyl group at position 4, and a carboxamide moiety linked to a 4-chlorophenyl group. Thiazole derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The compound’s synthesis typically involves condensation reactions, such as the cyclization of N-(4-chlorobenzoyl)-N-methyl-C-4-methylphenylglycine in acetic anhydride under controlled heating, a method analogous to related mesoionic thiazolium derivatives .

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2OS/c1-11-3-5-13(6-4-11)18-20-12(2)16(23-18)17(22)21-15-9-7-14(19)8-10-15/h3-10H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEIZAPQFYIETJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)NC3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of NSC672768 is the menin-histone-lysine N-methyltransferase 2A (KMT2A) protein-protein interaction . This interaction plays a crucial role in the progression of acute myeloid leukemia (AML) and B-cell acute lymphoblastic leukemia (ALL) in preclinical models.

Mode of Action

NSC672768, a highly selective and orally bioavailable small molecule, disrupts the menin-KMT2A protein-protein interaction. This disruption induces differentiation and blocks the progression of KMT2A-r or NPM1c AML and B-cell ALL.

Biochemical Pathways

The disruption of the menin-KMT2A interaction by NSC672768 affects the HOX/Meis1 stemness genes and induces differentiation genes in KMT2A- or NPM1-altered leukemic cells. The compound exhibits synergistic effects with venetoclax alone or in combination with azacitidine in AML cells bearing KMT2A-r in vitro.

Pharmacokinetics

Biological Activity

N-(4-Chlorophenyl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxamide, a thiazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C18H15ClN2OS

- Molecular Weight : 342.84 g/mol

- CAS Number : 198711-14-7

- Purity : Typically 95% .

The compound primarily targets the menin-histone-lysine N-methyltransferase 2A (KMT2A) protein-protein interaction. This interaction is crucial in various cellular processes, particularly in leukemic cells where the disruption leads to the induction of differentiation and subsequent cell death. The compound's ability to interfere with this interaction highlights its potential as a therapeutic agent in cancer treatment .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

- Cell Lines Tested : The compound has shown significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer).

- IC50 Values : In one study, the IC50 values for MCF7 and NCI-H460 were reported at approximately 0.39 µM and 0.46 µM respectively, indicating potent activity against these cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 0.39 |

| NCI-H460 | 0.46 |

| SF-268 | 31.5 |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Research indicates that it may inhibit pathways associated with inflammation, potentially providing therapeutic benefits in inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound demonstrate antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for related thiazole compounds have shown effectiveness against multidrug-resistant bacteria .

Case Studies

-

Case Study on Leukemia Treatment :

- A study investigated the effects of this compound on KMT2A-altered leukemic cells. Results indicated that treatment led to significant differentiation and reduced proliferation rates in these cells, suggesting its potential as a targeted therapy for specific leukemia types.

-

Combination Therapy :

- Research has explored the use of this compound in combination with traditional chemotherapeutics. Findings suggest enhanced efficacy when used alongside established drugs, potentially overcoming resistance mechanisms in cancer cells.

Scientific Research Applications

N-(4-Chlorophenyl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxamide is a chemical compound with potential applications in scientific research. Here's a detailed overview based on available data:

Chemical Properties

- Chemical Name : this compound .

- Molecular Formula : C18H15ClN2OS .

- Molecular Weight : 342.8425 .

- CAS Number : 198711-14-7 .

- CBNumber : CB81544051 .

Potential Applications

While the search results do not explicitly detail the applications of this compound, related compounds and information within the search results suggest potential areas of interest:

- As a Building Block for More Complex Molecules: The thiazole core structure is present in various biologically active compounds .

- Research on Liver Toxicity: The TOXIN knowledge graph (TOXIN KG) is a tool designed to retrieve toxicological information on cosmetic ingredients, with a focus on liver-related data . Search filters in TOXIN KG allow the identification of cosmetic compounds potentially linked to liver toxicity .

- Cyclic nucleotide phosphodiesterases as drug targets: Cyclic nucleotide phosphodiesterases (PDEs) are downstream of cyclic nucleotide synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Analogues

- Dasatinib (N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide): Dasatinib, a tyrosine kinase inhibitor used in leukemia treatment, shares the thiazole-carboxamide backbone but incorporates a pyrimidine-piperazine extension. This structural complexity enhances its selectivity for BCR-ABL and Src-family kinases, unlike the simpler N-(4-chlorophenyl) derivative, which lacks such extended substituents . Key Difference: The pyrimidine-piperazine moiety in Dasatinib confers improved solubility and target specificity compared to the methylphenyl/chlorophenyl substituents in the target compound.

- This modification may enhance solubility and alter binding affinity for kinases or other targets .

Thiadiazole and Oxadiazole Derivatives

(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine :

Thiadiazoles, like this derivative, exhibit insecticidal and fungicidal activities due to their planar, electron-deficient cores. The target thiazole compound, with a carboxamide group, may have distinct pharmacokinetic profiles, as carboxamides often improve metabolic stability compared to thiadiazole amines .5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide :

The oxadiazole-thiazole hybrid demonstrates how heterocyclic fusion (e.g., oxadiazole rings) can modulate bioactivity. The methoxyphenyl group in this compound may enhance membrane permeability relative to the chlorophenyl group in the target molecule .

Pharmacological Analogues with Chlorophenyl/Methylphenyl Substituents

- Cannabinoid Receptor Ligands (e.g., SR144528): SR144528 (5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]pyrazole-3-carboxamide) shares chlorophenyl and methylphenyl groups but employs a pyrazole-carboxamide scaffold. Such differences highlight how core heterocycle choice (thiazole vs. pyrazole) influences receptor selectivity .

Para-Chloroisobutyryl Fentanyl (N-(4-chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) :

This opioid analogue underscores the role of the chlorophenyl group in enhancing lipophilicity and CNS penetration. However, the absence of a thiazole ring limits direct pharmacological comparison .

Structural and Functional Data Table

Key Research Findings

- Substituent Impact : The 4-chlorophenyl group enhances lipophilicity and metabolic stability, while methylphenyl contributes to hydrophobic interactions in target binding .

- Heterocycle Choice : Thiazoles generally exhibit better kinase inhibition than thiadiazoles, which are more common in antimicrobial applications .

- Pharmacokinetics : Pyridine or piperazine-containing derivatives (e.g., Dasatinib) show superior solubility and bioavailability compared to alkyl-substituted thiazoles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-Chlorophenyl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxamide, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via a multi-step process involving (i) condensation of 4-chloroaniline with a thiazole precursor (e.g., 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carbonyl chloride) under reflux in anhydrous dichloromethane. Catalytic triethylamine is used to neutralize HCl byproducts. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and inert atmosphere to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodology :

- NMR : H NMR (400 MHz, CDCl) reveals aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.3–2.5 ppm), and the thiazole C-H (δ 8.1 ppm). C NMR confirms carbonyl (δ 165–170 ppm) and thiazole ring carbons .

- IR : Stretching vibrations for C=O (1680–1700 cm) and C-N (1250–1350 cm) .

- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 369.1 (calculated for CHClNOS) .

Q. How can researchers validate the purity of this compound, and what analytical thresholds are critical for pharmacological studies?

- Methodology : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm). Acceptable thresholds include ≥95% purity (area under the curve) and absence of unreacted precursors (e.g., 4-chloroaniline) confirmed by LC-MS .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in the compound’s molecular conformation?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines bond lengths, angles, and torsion angles. For example, the thiazole ring’s planarity and dihedral angles between the chlorophenyl and methylphenyl groups can be quantified. Discrepancies between computational (DFT) and experimental data (e.g., <0.02 Å bond length differences) highlight conformational flexibility .

Q. What strategies mitigate solubility limitations in biological assays, and how do structural modifications affect physicochemical properties?

- Methodology : Solubility in aqueous buffers (<10 µM) can be improved via co-solvents (e.g., DMSO ≤1% v/v) or prodrug approaches (e.g., phosphate ester derivatives). LogP calculations (CLOGP ≈ 3.8) suggest moderate hydrophobicity; introducing polar groups (e.g., -OH or -COOH) at the 4-methylphenyl position reduces LogP by 1.2 units .

Q. How do conflicting bioactivity results in enzyme inhibition assays arise, and what statistical approaches reconcile these discrepancies?

- Methodology : Contradictions in IC values (e.g., 5 µM vs. 20 µM for kinase inhibition) may stem from assay conditions (ATP concentration, pH). Robust statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) and standardized protocols (e.g., fixed ATP at 1 mM) minimize variability. Replicate experiments (n ≥ 3) and Z’ factor validation (>0.5) ensure reproducibility .

Q. What computational tools predict the compound’s binding modes to target proteins, and how are docking results validated experimentally?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger Glide) with cryo-EM or NMR-derived protein structures identifies key interactions (e.g., hydrogen bonds with Thr123, hydrophobic contacts with Phe206). Mutagenesis studies (e.g., Thr123Ala mutation reducing binding affinity by 10-fold) validate predictions .

Q. How can reaction byproducts be systematically identified and quantified during scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.